molecular formula C7H6ClNO2 B8473578 Chloromethyl nicotinate

Chloromethyl nicotinate

Cat. No.: B8473578
M. Wt: 171.58 g/mol
InChI Key: VXWDQYHMYFTTBQ-UHFFFAOYSA-N
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Description

Chloromethyl nicotinate is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

chloromethyl pyridine-3-carboxylate

InChI

InChI=1S/C7H6ClNO2/c8-5-11-7(10)6-2-1-3-9-4-6/h1-4H,5H2

InChI Key

VXWDQYHMYFTTBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of nicotinic acid (1.23 g, 0.01 mol) in a mixture of 10 mL of water and 20 mL of tetrahydrofuran were added tetrabutylammonium hydrogensulfate (0.34 g, 1 mmol) and sodium bicarbonate (3.19 g, 0.038 mol), with vigorous stirring. Chloromethyl chlorosulfate (1.81 g, 0.011 mol) in 5 mL of tetrahydrofuran was added dropwise, keeping the temperature below 30° C. The reaction mixture was stirred for 1 hour, then the layers were separated and the organic layer was dried by azeotroping with 1:1 acetonitrile/benzene. The residue was passed through a column of neutral alumina, eluting with chloroform. The chloroform layer was evaporated to give 1.28 g (74.8%) of an oily residue, which was confirmed by NMR analysis to have the structural formula: ##STR158##
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
3.19 g
Type
reactant
Reaction Step Four
Quantity
0.34 g
Type
catalyst
Reaction Step Four
Yield
74.8%

Synthesis routes and methods II

Procedure details

A mixture of nicotinic acid (200 mg, 1.6 mmol), sodium bicarbonate (540 mg, 6.4 mmol), and tetrabutylammonium sulfate (54 mg, 0.16 mmol) was dissolved in a mixture of 4 ml of dichloromethane and 4 ml of water, and cooled to 0° C. To this stirred mixture was added chloromethylchlorosulfone (165 μl, 1.6 mmol) in 1 ml of dichloromethane, and the mixture was allowed to warm to room temperature, stirring overnight. The organic layer was separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to a yellow oil, which was dissolved in dichloromethane and filtered through a silica plug. Removal of the solvent under reduced pressure provided chloromethyl pyridine-3-carboxylate (70 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Name
tetrabutylammonium sulfate
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
165 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

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